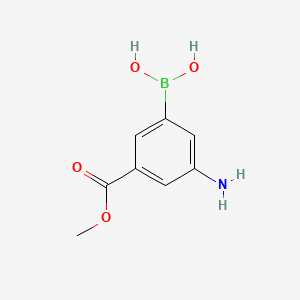

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound with the molecular formula C8H10BNO4. It is a boronic acid derivative that contains both an amino group and a methoxycarbonyl group attached to a phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for the synthesis of boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydroxymethyl derivatives.

Substitution: Various arylated products depending on the coupling partner used in the Suzuki-Miyaura reaction.

科学研究应用

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with diol-containing compounds. This property is particularly useful in the development of sensors and in the detection of saccharides and glycosylated biomolecules . The boronic acid group interacts with the diol groups, forming reversible covalent bonds, which can be exploited in various analytical and diagnostic applications .

相似化合物的比较

Similar Compounds

3-Aminophenylboronic acid: Similar structure but lacks the methoxycarbonyl group.

4-Aminophenylboronic acid: Similar structure but with the amino group in a different position.

5-Methoxycarbonylphenylboronic acid: Similar structure but lacks the amino group.

Uniqueness

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these groups .

生物活性

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention due to its potential applications in medicinal chemistry, particularly in drug delivery systems and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

The compound has the molecular formula C₈H₁₁BClNO₄ and is often studied in its hydrochloride form. Its structure includes a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in drug delivery applications.

The biological activity of this compound primarily stems from its interactions with specific biological targets:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes. For instance, it has been shown to inhibit salicylate synthase MbtI from Mycobacterium tuberculosis, demonstrating a kinetic inhibition profile with an IC₅₀ value of approximately 6.1 μM .

- Drug Delivery Systems : Its boronic acid moiety allows for the formation of glucose-sensitive hydrogels, which can be utilized for controlled drug release. These hydrogels exhibit responsiveness to physiological changes, such as glucose concentration, enhancing their applicability in diabetes management .

Biological Activity and Applications

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : The compound has demonstrated inhibitory effects on mycobacterial growth by interfering with mycobactin biosynthesis. This was evidenced by a minimum inhibitory concentration (MIC) value of 250 μM against M. tuberculosis H37Rv .

- Glucose-Sensitive Drug Delivery : Research indicates that this compound can be incorporated into hydrogels that respond to glucose levels, making it suitable for self-regulated drug delivery systems. These systems can release therapeutic agents in response to elevated glucose levels, which is particularly beneficial for diabetic patients .

Case Studies

A notable study involved the synthesis of phenylboronic acid-based hydrogels that incorporated this compound. These hydrogels displayed significant swelling behavior and drug loading capacity, influenced by the content of other components like β-cyclodextrin . The results indicated that higher β-cyclodextrin content improved the loading capacity for hydrophobic drugs while reducing it for hydrophilic drugs due to changes in hydrogel structure.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BClNO₄ |

| Molecular Weight | 202.54 g/mol |

| IC₅₀ (MbtI Inhibition) | 6.1 μM |

| MIC (against M. tuberculosis) | 250 μM |

| Hydrogel Composition | Swelling Ratio (%) | Drug Loading Capacity |

|---|---|---|

| P(DMAEMA-co-AAPBA) | 1856% | High for ibuprofen |

| P(NIPAM-co-AAPBA) | Variable based on content | Moderate for aminophylline |

属性

IUPAC Name |

(3-amino-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYGVGIHRLQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-56-8 |

Source

|

| Record name | 1-Methyl 3-amino-5-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。